molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

Cat. No. B1676145
CAS RN: 977-79-7
M. Wt: 340.5 g/mol
InChI Key: HCFSGRMEEXUOSS-JXEXPEPMSA-N
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Description

Medrogestone is a progestin medication that has been used in menopausal hormone therapy and in the treatment of gynecological disorders . It is available both alone and in combination with an estrogen . Medrogestone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity and no other important hormonal activity .


Molecular Structure Analysis

Medrogestone, also known as 6,17α-dimethyl-6-dehydroprogesterone, is a progestational agent derived from 17-methylprogesterone . Its chemical formula is C23H32O2 .


Physical And Chemical Properties Analysis

Medrogestone is a small molecule with a molar mass of 340.507 g·mol−1 .

Mechanism of Action

Target of Action

Medrogestone is a progestogen , a type of molecule that binds and activates the progesterone receptor . These receptors are steroid hormones that play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Medrogestone interacts with its primary target, the progesterone receptor, by binding and activating it . This action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . Medrogestone presents structural similarities to testosterone, which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .

Biochemical Pathways

Medrogestone affects the hormonal pathways. It has been found to be an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ 5-4 isomerase in vitro, preventing the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone in rat testis preparations . This inhibition disrupts the biosynthesis of testosterone in vivo in rats .

Pharmacokinetics

It is known that medrogestone was created as a more potent and orally active option of progesterone . More research would be needed to provide a comprehensive outline of Medrogestone’s ADME properties.

Result of Action

The molecular and cellular effects of Medrogestone’s action translate into cytotoxic or antiproliferative effects . In pre-clinical trials, Medrogestone was proven to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of Medrogestone, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .

Safety and Hazards

Intrahepatic cholestasis of pregnancy (acute or in history), vaginal bleeding of unknown origin, and severe diseases of the liver such as tumors are absolute contraindications for medrogestone, as are thrombotic events such as thrombophlebitis or stroke . It is also advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3/t17-,18+,19+,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-JXEXPEPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C)C(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878637
Record name Medrogestone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

467.17ºC at 760 mmHg
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
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Mechanism of Action

Medrogestone is a progestogen, thus its action is done under the same profile. These type of molecules are steroid hormones that bind and activate the progesterone receptor. Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone. Medrogestone presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells. Administration of medrogestone diminishes the response to endogenous hormones in tumor cells due to a reduction in hormone steroid receptors; this effect will translate into cytotoxic or antiproliferative effects.
Record name Medrogestone
Source DrugBank
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Product Name

Medrogestone

CAS RN

977-79-7
Record name Medrogestone
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Record name Medrogestone [USAN:INN:BAN]
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Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
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Record name Medrogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medrogestone
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Record name MEDROGESTONE
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Melting Point

144-146ºC
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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